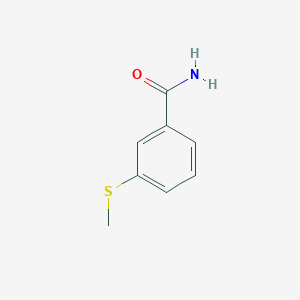
Di-rhodium tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodium(II) acetate dimer: is a coordination compound with the formula Rh₂(OOCCH₃)₄. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dimer is typically synthesized by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product is the bis(methanol) complex, which can be easily desolvated to obtain the final product . Another method involves refluxing rhodium hydroxide in glacial acetic acid for an extended period .
Industrial Production Methods: Industrial production methods for rhodium(II) acetate dimer are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: Rhodium(II) acetate dimer undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Common Reagents and Conditions:
Cyclopropanation of Alkenes: Rhodium(II) acetate dimer is used as a catalyst in the presence of diazo compounds.
Oxidation of Alcohols: It requires an oxidizing agent such as molecular oxygen or hydrogen peroxide.
Insertion into C-H and X-H Bonds: This reaction involves diazo compounds and can occur under mild conditions.
Major Products Formed:
Cyclopropanes: From cyclopropanation reactions.
Aldehydes and Ketones: From oxidation of alcohols.
Functionalized Alkanes: From insertion reactions.
科学的研究の応用
Rhodium(II) acetate dimer has a wide range of applications in scientific research:
作用機序
The mechanism by which rhodium(II) acetate dimer exerts its catalytic effects involves the formation of a rhodium-carbenoid intermediate. This intermediate can insert into C-H and X-H bonds, facilitating various transformations . The molecular targets include alkenes, alcohols, and diazo compounds, and the pathways involve the formation of cyclopropanes, aldehydes, and ketones .
類似化合物との比較
- Rhodium(III) acetate
- Rhodium(II) octanoate
- Rhodium(II) trifluoroacetate
- Copper(II) acetate
- Chromium(II) acetate
Comparison: Rhodium(II) acetate dimer is unique due to its high reactivity and versatility as a catalyst. Unlike rhodium(III) acetate, it can form stable carbenoid intermediates, making it more effective in cyclopropanation and insertion reactions . Compared to copper(II) and chromium(II) acetates, rhodium(II) acetate dimer exhibits higher catalytic efficiency and selectivity .
特性
分子式 |
C8H12O8Rh2+2 |
|---|---|
分子量 |
441.99 g/mol |
IUPAC名 |
rhodium(3+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4 |
InChIキー |
VUPQHSHTKBZVML-UHFFFAOYSA-J |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3] |
物理的記述 |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 7-(2-methoxy-6-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8523621.png)


![1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-](/img/structure/B8523646.png)




![1-Bromo-4-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B8523674.png)

![2-[(4-bromophenoxy)methyl]-6-methylpyridine](/img/structure/B8523699.png)

